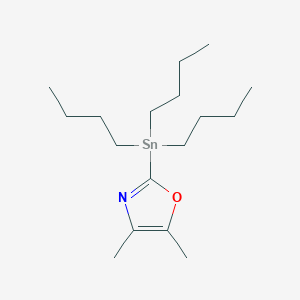
2-Tributyltin-4,5-dimethyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-(tributylstannyl)-1,3-oxazole is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-(tributylstannyl)-1,3-oxazole typically involves the reaction of 4,5-dimethyl-1,3-oxazole with tributyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the stannylated product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent the hydrolysis of the organotin compound.
Industrial Production Methods
While specific industrial production methods for 4,5-dimethyl-2-(tributylstannyl)-1,3-oxazole are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous organotin reagents.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(tributylstannyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles, with reaction conditions often involving polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Coupling Reactions: Palladium catalysts are typically employed in cross-coupling reactions, with conditions including an inert atmosphere and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized oxazoles, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4,5-Dimethyl-2-(tributylstannyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: The compound can be utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 4,5-dimethyl-2-(tributylstannyl)-1,3-oxazole exerts its effects involves the interaction of the tributyltin group with various molecular targets. In substitution reactions, the tin atom acts as a leaving group, facilitating the introduction of new functional groups. In coupling reactions, the compound serves as a precursor for the formation of new carbon-carbon bonds, with the palladium catalyst playing a crucial role in the reaction mechanism.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-2-(tributylstannyl)-1,3-thiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.
4,5-Dimethyl-2-(tributylstannyl)-1,3-imidazole: Contains a nitrogen atom in place of the oxygen atom in the ring.
Uniqueness
4,5-Dimethyl-2-(tributylstannyl)-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts different chemical properties compared to its thiazole and imidazole analogs. The oxygen atom in the oxazole ring can influence the compound’s reactivity and its interactions with other molecules, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C17H33NOSn |
|---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
tributyl-(4,5-dimethyl-1,3-oxazol-2-yl)stannane |
InChI |
InChI=1S/C5H6NO.3C4H9.Sn/c1-4-5(2)7-3-6-4;3*1-3-4-2;/h1-2H3;3*1,3-4H2,2H3; |
InChI Key |
YGYUKFYZLJREFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=C(O1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















